molecular formula C16H14ClN3O B8445508 8-Methoxy-4-(2-methylphenylamino)-2-chloroquinazoline

8-Methoxy-4-(2-methylphenylamino)-2-chloroquinazoline

Cat. No.: B8445508
M. Wt: 299.75 g/mol
InChI Key: WBZFBISYLBHTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-4-(2-methylphenylamino)-2-chloroquinazoline is a useful research compound. Its molecular formula is C16H14ClN3O and its molecular weight is 299.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

2-chloro-8-methoxy-N-(2-methylphenyl)quinazolin-4-amine

InChI

InChI=1S/C16H14ClN3O/c1-10-6-3-4-8-12(10)18-15-11-7-5-9-13(21-2)14(11)19-16(17)20-15/h3-9H,1-2H3,(H,18,19,20)

InChI Key

WBZFBISYLBHTIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC3=C2C=CC=C3OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-Methoxy-2,4-dichloroquinazoline (3.7 g, 0.016 mol) was stirred in a mixture of water (85 ml), tetrahydrofuran (125 ml), o-toluidine (1.7 g, 0.016 mol) and sodium acetate (2.2 g, 0.027 mol) for a total of 4 days with heating to 50° for a total of 32 hours and the addition of a total of 20 ml 0.01 mol NaOH dropwise over this period maintaining the pH at 7. The reaction mixture was evaporated in vacuo and crystallised from ethanol/water to give 8-methoxy-4-(2-methylphenylamino)-2-chloroquinazoline (2.89 g, 60%) m.p. 218°-220°.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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